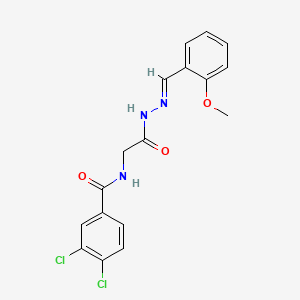

![molecular formula C19H21N5O3S B12025602 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12025602.png)

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a sulfanyl group, and a dimethoxyphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic conditions to form the triazole ring. This intermediate is then reacted with 4-methylphenylamine to introduce the amino group. The final step involves the acylation of the triazole derivative with 3,5-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Analyse Chemischer Reaktionen

Reaktionstypen

2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Nitrogruppe, falls vorhanden, kann mit Reduktionsmitteln wie Zinn(II)chlorid oder Eisenpulver zu einer Aminogruppe reduziert werden.

Substitution: Die Aminogruppe am Triazolring kann an nucleophilen Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden oder Acylchloriden teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktion: Zinn(II)chlorid, Eisenpulver

Substitution: Alkylhalogenide, Acylchloride

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Aufgrund seiner einzigartigen strukturellen Merkmale wird es auf sein Potenzial als Enzyminhibitor oder -modulator untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, antimikrobielle und Antikrebsaktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Triazolring und die Sulfanylgruppe sind wichtige funktionelle Gruppen, die es der Verbindung ermöglichen, an Enzyme oder Rezeptoren zu binden und deren Aktivität möglicherweise zu hemmen. Diese Bindung kann normale zelluläre Prozesse stören, was zu den beobachteten biologischen Wirkungen führt. Die genauen beteiligten molekularen Zielstrukturen und Signalwege sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilin

- 2-Methoxy-5-((phenylamino)methyl)phenol

Vergleich

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamid durch seine einzigartige Kombination funktioneller Gruppen aus. Das Vorhandensein des Triazolrings und der Sulfanylgruppe verleiht ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität und macht ihn zu einer wertvollen Verbindung für verschiedene Anwendungen. Seine strukturelle Einzigartigkeit ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, die ähnliche Verbindungen möglicherweise nicht erreichen.

Eigenschaften

Molekularformel |

C19H21N5O3S |

|---|---|

Molekulargewicht |

399.5 g/mol |

IUPAC-Name |

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H21N5O3S/c1-12-4-6-13(7-5-12)18-22-23-19(24(18)20)28-11-17(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |

InChI-Schlüssel |

FASMJYNIILSEKB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

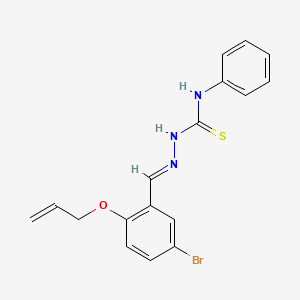

![[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12025528.png)

![(5E)-5-(2,3-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025537.png)

![2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025538.png)

![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12025542.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12025548.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12025579.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12025592.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12025599.png)